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Compound of Interest

Compound Name: 6-Chloro-4-o-tolyl-nicotinamide

Cat. No.: B8762609 Get Quote

Introduction & Compound Profile
6-Chloro-4-o-tolyl-nicotinamide is a privileged scaffold in medicinal chemistry. Its 4-aryl-

pyridine core serves as the pharmacophore for two distinct biological targets:

P2X7 Receptor (Antagonist): The nicotinamide moiety acts as an orthosteric or allosteric

blocker of the ATP-gated P2X7 ion channel, a key driver of inflammation (IL-1

release).

NK1 Receptor (Precursor/Antagonist): It is the primary building block for "Netupitant-like"

anti-emetic drugs. While the intermediate itself has lower affinity than the final piperazine-

substituted drug, it is frequently screened to establish Structure-Activity Relationships (SAR).
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Property Detail

Chemical Name
6-Chloro-4-(2-methylphenyl)pyridine-3-

carboxamide

CAS Number 342417-00-9

Molecular Formula

C

H

ClN

O

Primary Targets
P2X7 Receptor (Primary scaffold activity), NK1

Receptor (Precursor)

Solubility DMSO (>10 mM); Ethanol (Low)

Storage -20°C (Desiccated)

Mechanism of Action & Signaling Pathways
Understanding the dual-pathway relevance is critical for assay selection.

P2X7 Pathway (Inflammation)
Activation of P2X7 by high concentrations of extracellular ATP (or BzATP) leads to:

Opening of a cation channel (Na

/Ca

influx, K

efflux).

Formation of a large macropore (permeable to dyes like YO-PRO-1).[1]

Activation of the NLRP3 inflammasome and release of IL-1

.
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NK1 Pathway (Neuromodulation)
Substance P binds to the Gq-coupled NK1 receptor, triggering:

PLC

activation.

IP

generation and Calcium mobilization from intracellular stores.
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Figure 1: Dual-target signaling map. The compound primarily targets P2X7 pore formation (left)

and serves as a structural precursor for NK1 inhibition (right).
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Protocol A: P2X7 Pore Formation Assay (YO-PRO-1
Uptake)
This is the gold standard assay for nicotinamide-based P2X7 antagonists. It measures the

ability of the compound to block the formation of the large cytolytic pore induced by BzATP.

Materials
Cell Line: HEK293 stably transfected with human P2X7 (HEK-hP2X7) or differentiated THP-1

cells.

Reagents:

YO-PRO-1 Iodide (Thermo Fisher, Cat# Y3603).

Agonist: 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP).

Assay Buffer: Low divalent cation buffer (PBS with 0.5 mM CaCl

, 0.5 mM MgCl

, 0.1% BSA, pH 7.4). Note: High Mg

inhibits P2X7.

Detection: Fluorescence Plate Reader (Ex/Em: 490/535 nm).

Step-by-Step Methodology
Cell Preparation:

Harvest HEK-hP2X7 cells using Accutase (avoid Trypsin to preserve receptor integrity).

Resuspend in Assay Buffer at

cells/mL.

Plate 20 µL/well (

cells) into a 384-well black/clear-bottom poly-D-lysine coated plate.
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Compound Addition:

Prepare a 3x serial dilution of 6-Chloro-4-o-tolyl-nicotinamide in Assay Buffer (max

DMSO 0.5%).

Add 10 µL of compound to cells.

Incubate for 30 minutes at Room Temperature (RT) in the dark.

Dye Loading:

Prepare a 2 µM YO-PRO-1 solution in Assay Buffer.

Add 10 µL of YO-PRO-1 to all wells (Final concentration: 0.5 µM).

Activation:

Add 10 µL of BzATP (EC

concentration, typically 30–100 µM depending on cell line).

Kinetic Read:

Immediately transfer to plate reader.

Measure fluorescence every 60 seconds for 30–60 minutes.

Data Analysis:

Calculate the Slope (RFU/min) or Area Under the Curve (AUC) for the linear phase

(typically 5–20 min).

Normalize to "No Agonist" (0%) and "BzATP Only" (100%) controls.

Plot % Inhibition vs. Log[Compound] to determine IC

.
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Protocol B: NK1 Receptor Calcium Flux Assay
(FLIPR)
Use this protocol if evaluating the compound as a lead for NK1 antagonist development.

Materials
Cell Line: CHO-K1 or HEK293 stably expressing human NK1 receptor.

Reagents:

Calcium Indicator: Fluo-4 AM or Calcium-6 Assay Kit (Molecular Devices).

Agonist: Substance P (Sigma).

Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (to prevent dye efflux).

Detection: FLIPR Tetra or FlexStation.

Step-by-Step Methodology
Plating: Seed cells (15,000/well) in 384-well black-wall plates 24 hours prior to assay.

Dye Loading:

Remove culture media.

Add 20 µL of Calcium-6 dye loading solution.

Incubate 1 hour at 37°C, then 15 min at RT.

Compound Pre-treatment:

Add 10 µL of 6-Chloro-4-o-tolyl-nicotinamide (5x concentration).

Incubate for 20 minutes at RT.

Agonist Injection:
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Prepare Substance P at 5x EC

(typically 10 nM final).

Place plate in FLIPR.

Inject 10 µL Substance P while recording fluorescence.

Analysis:

Measure "Max - Min" fluorescence units.

Calculate IC

based on inhibition of the Substance P response.

Data Interpretation & Troubleshooting
Expected Results

Assay
Expected IC

(Approx.)
Interpretation

P2X7 (YO-PRO-1) 0.1 – 10 µM

The nicotinamide core is a

known P2X7 pharmacophore.

Activity confirms the scaffold's

integrity.

NK1 (Ca Flux) > 10 µM

As an intermediate, this

molecule lacks the critical

piperazine/side-chains

required for high-affinity NK1

binding (Netupitant IC

is ~1 nM).

Troubleshooting Guide
High Background in YO-PRO Assay: P2X7 is sensitive to mechanical stress. Handle cells

gently and ensure temperature stability (P2X7 pore opening is temperature-dependent; 37°C
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is optimal, RT is acceptable but slower).

Compound Precipitation: 6-Chloro-4-o-tolyl-nicotinamide is lipophilic. Ensure DMSO

concentration is constant across wells and does not exceed 1% (which can affect P2X7

function).

Lack of NK1 Activity: This is expected. This assay serves as a negative control or a baseline

to demonstrate the potency shift once the molecule is derivatized into Netupitant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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